molecular formula C9H10ClNO4S B2879915 2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride CAS No. 1291491-12-7

2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride

Cat. No.: B2879915
CAS No.: 1291491-12-7
M. Wt: 263.69
InChI Key: LNKJPBMDDNYDQQ-UHFFFAOYSA-N
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Description

2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H10ClNO4S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 2-methoxy-5-(methylcarbamoyl)benzene. This can be achieved by reacting the starting material with chlorosulfonic acid or sulfuryl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

    Sulfonic acids: Formed by hydrolysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride is unique due to the presence of both the methoxy and methylcarbamoyl groups. These functional groups enhance its reactivity and make it a valuable intermediate in the synthesis of a wide range of compounds .

Properties

IUPAC Name

2-methoxy-5-(methylcarbamoyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-11-9(12)6-3-4-7(15-2)8(5-6)16(10,13)14/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKJPBMDDNYDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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